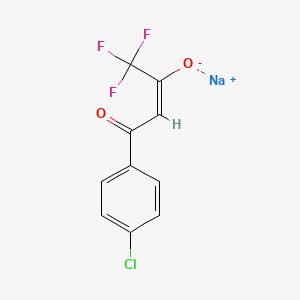
2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride (ACFBT-HCl) is an organic compound that has been used extensively in scientific research and laboratory experiments. It is a colorless crystalline solid with a molecular weight of 194.62 g/mol and a melting point of 162-164 °C. ACFBT-HCl is a versatile compound that has been used in a wide range of applications, including organic synthesis, drug discovery, and biochemistry.
科学的研究の応用
2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. It has also been used as a reagent in various biochemical studies, including the study of protein-protein interactions. Additionally, 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride has been used in the synthesis of organometallic complexes, which have been used in the study of catalysis and the development of new catalysts.
作用機序
The mechanism of action of 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to the thiol group of ACFBT, forming the corresponding thiolate anion. This anion can then react with a second equivalent of hydrochloric acid to produce the desired product, 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride are not well understood. However, it is believed that the compound may act as a proton donor, donating a proton to the thiol group of ACFBT, forming the corresponding thiolate anion. This anion can then react with a second equivalent of hydrochloric acid to produce the desired product, 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride.
実験室実験の利点と制限
2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride has several advantages and limitations when used in laboratory experiments. The main advantage is its low cost and availability, making it a relatively inexpensive reagent. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is also a relatively toxic compound, and should be handled with caution.
将来の方向性
The potential future applications for 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride are numerous. It could be used in the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. Additionally, it could be used in the study of protein-protein interactions, as well as in the development of new catalysts. Additionally, 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride could be used in the development of new drugs and therapies, as well as in the study of biochemical and physiological processes. Finally, 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride could be used in the development of new materials and technologies.
合成法
2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride can be synthesized by the reaction of 2-amino-4-chloro-5-fluorobenzene-1-thiol (ACFBT) with hydrochloric acid. The reaction proceeds in two steps. First, the thiol group of ACFBT is protonated by hydrochloric acid to form the corresponding thiolate anion. This anion then reacts with a second equivalent of hydrochloric acid to produce the desired product, 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride.
特性
IUPAC Name |
2-amino-4-chloro-5-fluorobenzenethiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNS.ClH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCFPJAVBRARBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)S)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6602802.png)
![1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6602805.png)




![1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride](/img/structure/B6602849.png)
![3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B6602850.png)

![lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B6602875.png)
